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molecular formula C10H14ClNO2 B052799 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine CAS No. 67287-36-9

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine

Cat. No. B052799
M. Wt: 215.67 g/mol
InChI Key: YTKGUKHQYUHYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292521

Procedure details

28.8 g of LiAlH4 was dispersed in 920 ml of THF in a nitrogen stream. A solution of 100 g of AlCl3 in 1220 ml of THF was added dropwise to the dispersion under cooling at 0° C. After the completion of the addition, the mixture was stirred for 1 hour and a solution of 92 g of 2-chloro-3,4-dimethoxy-β-nitrostyrene obtained in Step 3 in 1440 ml of THF was added dropwise thereto. After the mixture was stirred at room temperature overnight, 122 ml of water was carefully added dropwise thereto under cooling with ice and then 122 ml of concentrated NH4OH was added dropwise thereto. The mixture was stirred for 1 hour and crystals thus precipitated were separated by filtration and the mother liquor was concentrated under reduced pressure. 300 ml of ethyl acetate and a 10% NaOH aqueous solution were added to the residue to conduct extraction. After washing with water followed by dehydration over MgSO4 and concentration to dryness under reduced pressure, 2-(2-chloro-3,4-dimethoxyphenyl)ethylamine (63.9 g, 79%) was obtained.
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
920 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1220 mL
Type
solvent
Reaction Step Two
Quantity
92 g
Type
reactant
Reaction Step Three
Name
Quantity
1440 mL
Type
solvent
Reaction Step Three
Name
Quantity
122 mL
Type
reactant
Reaction Step Four
Name
Quantity
122 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl:11][C:12]1[C:22]([O:23][CH3:24])=[C:21]([O:25][CH3:26])[CH:20]=[CH:19][C:13]=1[CH:14]=[CH:15][N+:16]([O-])=O.[NH4+].[OH-]>C1COCC1.O>[Cl:11][C:12]1[C:22]([O:23][CH3:24])=[C:21]([O:25][CH3:26])[CH:20]=[CH:19][C:13]=1[CH2:14][CH2:15][NH2:16] |f:0.1.2.3.4.5,6.7.8.9,11.12|

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
920 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
1220 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
92 g
Type
reactant
Smiles
ClC1=C(C=C[N+](=O)[O-])C=CC(=C1OC)OC
Name
Quantity
1440 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
122 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Five
Name
Quantity
122 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the addition
STIRRING
Type
STIRRING
Details
After the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
crystals thus precipitated
CUSTOM
Type
CUSTOM
Details
were separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
300 ml of ethyl acetate and a 10% NaOH aqueous solution were added to the residue
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
After washing with water
CONCENTRATION
Type
CONCENTRATION
Details
followed by dehydration over MgSO4 and concentration to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1OC)OC)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 63.9 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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